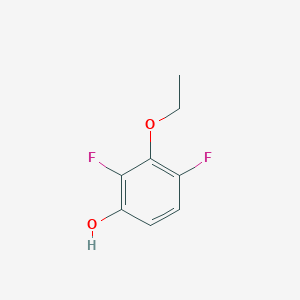

3-Ethoxy-2,4-difluorophenol

描述

Significance of Fluorinated Phenolic Compounds in Contemporary Chemical Sciences

Fluorinated phenolic compounds are a class of molecules that have garnered significant interest in the chemical sciences, particularly in the field of medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules, such as phenols, can dramatically alter their physicochemical and pharmacological properties. Fluorine's high electronegativity and small atomic size allow it to enhance various molecular attributes without significantly increasing steric bulk. nih.gov

Research Context and Scope for 3-Ethoxy-2,4-difluorophenol

The research surrounding this compound is primarily centered on its fundamental chemical identity and properties. As a member of the fluorinated phenolic compound family, its significance is derived from the structural characteristics it shares with other molecules in this class. The specific arrangement of two fluorine atoms and an ethoxy group on the phenol (B47542) ring suggests potential for further investigation in various chemical applications.

Detailed research findings on this compound are specific to its molecular structure and basic physical characteristics. The available data provides a foundational understanding of the compound, which is essential for its use in chemical synthesis and research. While extensive studies on its specific applications are not widely documented, its structure as a difluorinated phenol makes it a compound of interest for synthetic chemistry.

The primary data available for this compound is summarized in the table below.

| Property | Value |

| CAS Registry Number | 1017778-14-1 |

| Molecular Formula | C8H8F2O2 |

| Molecular Weight | 174.15 g/mol |

| Refractive Index | 1.489 |

Table 1: Physicochemical Properties of this compound. stenutz.eu

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-2,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNBSCYSXFZNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Ethoxy 2,4 Difluorophenol

Advanced Synthetic Strategies for 3-Ethoxy-2,4-difluorophenol

The synthesis of polysubstituted aromatic compounds such as this compound requires careful strategic planning to ensure the correct placement of functional groups. The interplay between the directing effects of the substituents and the reaction conditions is paramount. Several plausible synthetic strategies are explored below, based on established principles of organic synthesis.

Regioselective Functionalization Approaches

The synthesis of this compound necessitates precise control over the regioselectivity of the reactions. Starting from a readily available precursor, such as 1,3-difluorobenzene (B1663923), the introduction of the hydroxyl and ethoxy groups must be carefully orchestrated. The fluorine atoms are ortho, para-directing groups, which can be leveraged to guide the regiochemical outcome of electrophilic aromatic substitution reactions. However, direct C-H functionalization of phenols is also a powerful tool for constructing C-C bonds in a step- and atom-economical manner. rsc.org The challenge lies in overcoming the inherent directing effects of existing substituents to achieve the desired 1,2,3,4-substitution pattern.

A potential retrosynthetic analysis would involve disconnecting the ethoxy and hydroxyl groups, suggesting precursors like 2,4-difluorophenol (B48109) or a protected derivative. The regioselective introduction of the third functional group at the 3-position would be a key step, potentially involving directed ortho-metalation or other advanced functionalization techniques.

Grignard Reagent-Mediated Synthetic Routes

Grignard reagents are powerful nucleophiles in organic synthesis, widely used for the formation of carbon-carbon bonds. masterorganicchemistry.comlibretexts.orgleah4sci.com A plausible route to this compound could involve the formation of a Grignard reagent from a suitable halogenated precursor. For instance, starting with a tribromo- or bromo-iodo-difluoro-ethoxybenzene derivative, a halogen-magnesium exchange could generate a regiochemically defined Grignard reagent. wikipedia.org This organometallic intermediate could then be reacted with an electrophilic oxygen source, such as trimethyl borate (B1201080) followed by oxidative workup with hydrogen peroxide, to introduce the hydroxyl group.

A hypothetical reaction scheme is presented below:

Scheme 1: Proposed Grignard Reagent-Mediated Synthesis

Halogenation: Start with 1,3-difluorobenzene and introduce a bromine atom at the 4-position through electrophilic bromination. Subsequent introduction of the ethoxy group at the 1-position could be achieved, followed by a second bromination directed to the 2-position.

Grignard Formation: The resulting 2,4-dibromo-3-ethoxyfluorobenzene would be selectively converted to a Grignard reagent at one of the bromine positions.

Hydroxylation: Reaction with trimethyl borate and subsequent oxidation would yield the target phenol (B47542).

| Step | Reactants | Reagents | Product | Hypothetical Conditions |

| 1 | 1-Ethoxy-2,4-difluorobenzene | N-Bromosuccinimide (NBS), H₂SO₄ | 3-Bromo-1-ethoxy-2,4-difluorobenzene | 50-60 °C, 4h |

| 2 | 3-Bromo-1-ethoxy-2,4-difluorobenzene | Mg, THF | 3-Bromo-2,4-difluorophenoxymagnesium bromide | Reflux, 2h |

| 3 | 3-Bromo-2,4-difluorophenoxymagnesium bromide | 1. B(OMe)₃; 2. H₂O₂, NaOH | This compound | -78 °C to rt, 12h |

Etherification and Fluorination Reaction Sequences

An alternative synthetic approach involves the sequential introduction of the functional groups. One could envision starting with a molecule that already contains the phenol and ethoxy groups in the desired relative positions, followed by fluorination. However, direct fluorination of complex aromatic systems can be challenging and may lead to a mixture of products.

A more controlled method would involve the etherification of a pre-existing difluorophenol. For example, the Williamson ether synthesis could be employed to introduce the ethoxy group onto 2,4-difluorophenol. The regioselectivity of this reaction would be critical.

Conversely, a route starting from a precursor with the ethoxy group already in place, followed by introduction of the fluorine and hydroxyl groups, could be considered. The synthesis of 3,5-difluorophenol (B1294556) from 3,5-difluorobromobenzene via nucleophilic aromatic substitution with a hydroxide (B78521) source suggests a similar transformation could be applied. google.com

| Step | Starting Material | Reagents | Product | Hypothetical Conditions |

| 1 | 2,4-Difluoro-3-bromophenol | Ethyl iodide, K₂CO₃ | 1-Bromo-2,4-difluoro-3-ethoxybenzene | Acetone, reflux, 8h |

| 2 | 1-Bromo-2,4-difluoro-3-ethoxybenzene | n-BuLi, THF, then B(OMe)₃ | 2,4-Difluoro-3-ethoxyphenylboronic acid | -78 °C, 2h |

| 3 | 2,4-Difluoro-3-ethoxyphenylboronic acid | H₂O₂, NaOH | This compound | rt, 3h |

Multi-step Organic Synthesis Protocols

The synthesis of this compound is inherently a multi-step process, requiring a logical sequence of reactions to build the target molecule. Retrosynthetic analysis is a key tool in designing such a protocol. youtube.com A general approach would be to work backward from the target molecule, identifying key bond disconnections that lead to simpler, commercially available starting materials.

A plausible multi-step synthesis could originate from 2,4-difluoroaniline (B146603). The amino group could be used to direct subsequent substitutions before being converted to the hydroxyl group via a Sandmeyer-type reaction.

A Potential Multi-step Pathway:

Acylation: Protection of the amino group in 2,4-difluoroaniline as an acetanilide.

Nitration: Introduction of a nitro group, directed by the acetamido group.

Etherification: Introduction of the ethoxy group, potentially via a nucleophilic aromatic substitution of one of the fluorine atoms, if conditions are harsh enough. A more likely route would involve a different sequence of steps.

Reduction of Nitro Group: Conversion of the nitro group to an amino group.

Diazotization and Hydrolysis: Conversion of the newly formed amino group to a hydroxyl group.

De-protection: Removal of the initial protecting group to reveal the phenol.

The complexity and number of steps highlight the challenges in synthesizing such a specifically substituted compound. nih.gov

Comprehensive Analysis of Chemical Reactions of this compound

The reactivity of this compound is governed by its functional groups: the phenolic hydroxyl, the ethoxy ether, and the two fluorine atoms on the aromatic ring.

Oxidation and Reduction Transformations

The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, phenols can undergo various transformations. researchgate.net Mild oxidation could lead to the formation of a phenoxyl radical, which could then dimerize or undergo further reactions. Stronger oxidizing agents could potentially lead to the formation of a quinone-type structure, although the substitution pattern of this compound makes this less straightforward than for simpler phenols. The oxidation of phenols can proceed through mechanisms such as hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). nih.govacs.orgnih.gov

| Transformation | Reagent | Potential Product(s) | Notes |

| Oxidation | Fremy's salt (Potassium nitrosodisulfonate) | 3-Ethoxy-2,4-difluoro-1,4-benzoquinone (hypothetical) | The phenolic -OH would be oxidized. |

| Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dimerized products via phenoxyl radical coupling | Common for phenols. |

| Reduction | H₂, Pd/C | 1-Ethoxy-2,4-difluorocyclohexanol | Reduction of the aromatic ring. |

The aromatic ring itself is generally resistant to reduction, but under high pressure and with a suitable catalyst, it can be hydrogenated to the corresponding cyclohexanol (B46403) derivative. The ethoxy group is generally stable to most oxidation and reduction conditions that would transform the phenol.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring of this compound is governed by the directing and activating or deactivating effects of its three substituents: a hydroxyl group, an ethoxy group, and two fluorine atoms. The hydroxyl and ethoxy groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution due to their ability to donate electron density to the ring through resonance. libretexts.orgmsu.edu Conversely, the fluorine atoms are deactivating due to their high electronegativity, which withdraws electron density via the inductive effect, yet they also act as ortho-, para-directors. libretexts.org

In electrophilic aromatic substitution, the positions for incoming electrophiles are determined by the cumulative directing effects of these substituents. The hydroxyl and ethoxy groups strongly favor substitution at the positions ortho and para to them. Given the substitution pattern of this compound, the most likely positions for electrophilic attack are C5 and C6. The strong activating nature of the hydroxyl and ethoxy groups is expected to overcome the deactivating effect of the fluorine atoms, making the ring susceptible to a variety of electrophilic substitution reactions. msu.edu

For nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing fluorine atoms makes the aromatic ring susceptible to attack by nucleophiles, particularly at the carbon atoms to which the fluorine atoms are attached. mdpi.comnih.gov The rate of SNAr reactions is generally enhanced by the presence of strong electron-withdrawing groups. mdpi.comnih.gov In the case of this compound, the fluorine atoms at positions 2 and 4 are potential sites for nucleophilic attack. The reaction would proceed via an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of a fluoride (B91410) ion. mdpi.com The regioselectivity of the substitution would depend on the specific nucleophile and reaction conditions.

Table 1: Predicted Regioselectivity in Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Electrophilic Aromatic Substitution | ||

| Nitration | Dilute HNO₃ | 3-Ethoxy-2,4-difluoro-5-nitrophenol and 3-Ethoxy-2,4-difluoro-6-nitrophenol |

| Halogenation | Br₂ in a non-polar solvent | 5-Bromo-3-ethoxy-2,4-difluorophenol and 6-Bromo-3-ethoxy-2,4-difluorophenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Ethoxy-2,4-difluoro-6-hydroxyphenyl)ethan-1-one |

| Nucleophilic Aromatic Substitution | ||

| Amination | R₂NH | 3-Ethoxy-2-fluoro-4-(dialkylamino)phenol or 3-Ethoxy-4-fluoro-2-(dialkylamino)phenol |

| Alkoxylation | RONa | 3,4-Diethoxy-2-fluorophenol or 2,3-Diethoxy-4-fluorophenol |

Coupling and Condensation Reactions Involving this compound

The phenolic hydroxyl group and the fluorinated aromatic ring of this compound allow its participation in various transition metal-catalyzed cross-coupling and condensation reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers. mdpi.comwikipedia.org In the context of this compound, the phenolic hydroxyl group can react with an aryl halide in the presence of a copper catalyst and a base to form a diaryl ether. mdpi.comresearchgate.net The reaction typically requires elevated temperatures. wikipedia.org The reactivity in Ullmann-type reactions can be influenced by the electronic nature of the substituents on the phenol. mdpi.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.org While typically applied to aryl halides, variations of this reaction can involve the coupling of phenols. More relevant to this compound, the fluorine atoms can act as leaving groups in nucleophilic aromatic substitution-type cross-coupling reactions. For instance, palladium-catalyzed amination of related fluorinated phenols has been reported. nih.gov This would involve the reaction of this compound with an amine in the presence of a palladium catalyst and a suitable ligand and base.

Suzuki Coupling: The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. While the direct coupling of phenols is less common, they can be converted to triflates which are excellent substrates for Suzuki coupling. Alternatively, the fluorine atoms in this compound could potentially participate in Suzuki-type reactions under specific catalytic conditions, although this is less conventional than using aryl bromides or iodides.

Table 2: Potential Coupling and Condensation Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Expected Product Type |

| Ullmann Condensation | Aryl Halide (Ar-X) | Copper(I) salt, Base | Diaryl ether (Ar-O-Ar') |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium catalyst, Ligand, Base | N-Aryl amine (Ar-NR₂) |

| Suzuki Coupling (via triflate) | Arylboronic acid (Ar'B(OH)₂) | Palladium catalyst, Base | Biaryl compound (Ar-Ar') |

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 2,4 Difluorophenol

Vibrational Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is instrumental in identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The analysis of 3-Ethoxy-2,4-difluorophenol reveals characteristic absorption bands that confirm its structural features. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the high-frequency region. Aromatic C-H stretching vibrations, as well as C-C stretching within the benzene (B151609) ring, are also observed. The C-O stretching vibrations from the ethoxy group and the phenolic hydroxyl group, along with the C-F stretching vibrations, further confirm the compound's identity. These spectral features are crucial for verifying the presence of the key functional moieties within the molecule. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3600-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O | Stretching | 1260-1000 |

| C-F | Stretching | 1400-1000 |

This table presents typical wavenumber ranges for the functional groups found in this compound.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in the polarizability of the molecule. For substituted phenols, Raman spectroscopy can effectively probe the vibrations of the benzene ring and the attached functional groups. While specific Raman data for this compound is not extensively documented in the provided search results, related studies on similar compounds like 4-ethoxy-2,3-difluoro benzamide (B126) demonstrate the utility of this technique. researchgate.net Theoretical and experimental FT-Raman spectra of such analogs help in assigning the vibrational modes of the aromatic ring and the ethoxy and fluorine substituents. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton (¹H) NMR Studies

¹H NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, the signals for the ethoxy group typically appear as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. rsc.orgmdpi.com The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The phenolic proton often appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. nih.gov

| Proton Type | Multiplicity | Typical Chemical Shift (ppm) |

| -CH₃ (ethoxy) | Triplet | 1.3-1.5 |

| -CH₂- (ethoxy) | Quartet | 3.9-4.2 |

| Aromatic-H | Multiplet | 6.5-7.5 |

| Phenolic-OH | Singlet (broad) | Variable |

This table outlines the expected ¹H NMR spectral data for this compound.

Carbon-13 (¹³C) NMR Investigations

¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbons of the ethoxy group will appear in the upfield region of the spectrum. The aromatic carbons will resonate at lower field, and their chemical shifts will be influenced by the attached hydroxyl, ethoxy, and fluorine substituents. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling.

| Carbon Type | Typical Chemical Shift (ppm) |

| -CH₃ (ethoxy) | 14-16 |

| -CH₂- (ethoxy) | 63-65 |

| Aromatic C-F | 140-165 (doublet) |

| Aromatic C-O | 145-160 |

| Aromatic C-H | 100-130 |

| Aromatic C (quaternary) | 120-140 |

This table summarizes the anticipated ¹³C NMR chemical shift ranges for this compound.

Fluorine-19 (¹⁹F) NMR Chemical Shift Analysis

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for distinguishing between different fluorine atoms in a molecule. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with neighboring protons provide definitive structural information. The typical chemical shift range for aryl fluorides is between -100 and -170 ppm relative to CFCl₃. ucsb.edu The precise chemical shifts are influenced by the electronic effects of the ethoxy and hydroxyl groups.

| Fluorine Position | Typical Chemical Shift (ppm) |

| F at C-2 | -130 to -150 |

| F at C-4 | -110 to -130 |

This table provides estimated ¹⁹F NMR chemical shift ranges for this compound.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy is a vital tool for understanding the electronic structure and conjugation within a molecule. By analyzing the absorption of ultraviolet and visible light, insights into the energy of electronic transitions can be gained.

Ultraviolet-Visible (UV-Vis) Spectroscopy Investigations

A UV-Vis spectroscopic analysis of this compound would reveal the wavelengths of maximum absorption (λmax). These absorptions correspond to the energy required to promote electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy orbitals (π* orbitals). The resulting spectrum would be expected to show characteristic bands for a substituted phenol (B47542), with the positions and intensities of these bands influenced by the ethoxy and difluoro substituents on the aromatic ring. Data from such an analysis would typically be presented in a table format.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Ethanol | Data Not Available | Data Not Available | π → π* |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To complement experimental UV-Vis data, Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed. This computational method can predict the electronic excitation energies and oscillator strengths, which correlate with the λmax and intensity of absorption bands observed experimentally. TD-DFT studies would provide a theoretical basis for the assignment of electronic transitions and help to understand how the substituents modulate the electronic properties of the phenol ring.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |

|---|---|---|---|---|

| S₀ → S₁ | Data Not Available | Data Not Available | Data Not Available | HOMO → LUMO |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding the molecule's geometry and the intermolecular interactions that govern its crystal packing.

Single-Crystal X-ray Diffraction for Molecular Geometry

A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This would allow for a detailed analysis of the planarity of the benzene ring and the orientation of the ethoxy and hydroxyl groups relative to the ring. Such data is crucial for understanding steric and electronic effects within the molecule.

Table 3: Hypothetical Selected Bond Lengths and Angles for this compound from X-ray Diffraction

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-O (hydroxyl) | Data Not Available |

| C-O (ethoxy) | Data Not Available |

| C-F | Data Not Available |

| **Bond Angles (°) ** | |

| C-C-O (hydroxyl) | Data Not Available |

| C-C-F | Data Not Available |

| **Torsion Angles (°) ** |

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Beyond the individual molecule, X-ray diffraction data allows for the analysis of the crystal packing. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within the crystal lattice. This analysis would reveal the nature and extent of hydrogen bonding (e.g., O-H···O or O-H···F interactions), halogen bonding (C-F···X), and other van der Waals forces that stabilize the crystal structure. The relative contributions of different types of intermolecular contacts would be quantified, providing a deep understanding of the supramolecular architecture.

Table 4: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data Not Available |

| H···F/F···H | Data Not Available |

| H···O/O···H | Data Not Available |

| C···H/H···C | Data Not Available |

| F···F | Data Not Available |

Computational Chemistry and Quantum Chemical Investigations of 3 Ethoxy 2,4 Difluorophenol

Conformational Analysis and Tautomerism Studies

The spatial arrangement of atoms and the potential for structural isomerism are critical aspects of a molecule's chemical behavior. For 3-Ethoxy-2,4-difluorophenol, computational chemistry and quantum chemical investigations provide a powerful lens through which to examine its conformational landscape and tautomeric possibilities. These studies, typically employing methods like Density Functional Theory (DFT), offer insights into the molecule's preferred shapes and the energetic favorability of different isomeric forms.

Conformational Analysis

Quantum chemical calculations, such as those performed using DFT with basis sets like B3LYP/6-31G(d,p), can be used to map the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). epstem.net This process allows for the identification of stable conformers, which correspond to energy minima on this surface. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

For the ethoxy group, different staggered and eclipsed conformations can be envisioned. The orientation of the terminal methyl group of the ethoxy substituent relative to the plane of the benzene (B151609) ring is a defining feature of these conformers. Similarly, the hydroxyl group's proton can be oriented in different positions relative to the adjacent fluorine atom and the ethoxy group, potentially forming intramolecular hydrogen bonds that stabilize certain conformations.

Illustrative Conformational Analysis Data

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Conformer A | 180° (anti-periplanar) | 0.00 |

| Conformer B | 60° (syn-clinal) | 1.25 |

| Conformer C | -60° (syn-clinal) | 1.28 |

| Conformer D | 0° (syn-periplanar) | 3.50 |

This table is a hypothetical representation of conformational analysis results.

Tautomerism Studies

Tautomerism involves the migration of a proton, leading to a rapid equilibrium between two or more structural isomers. For this compound, the most relevant form of tautomerism is keto-enol tautomerism. The phenolic (enol) form is generally the more stable tautomer for simple phenols due to the aromaticity of the benzene ring.

However, the presence of substituents can influence the position of this equilibrium. Computational studies can elucidate the relative stabilities of the potential keto tautomers (dienones) by calculating their energies compared to the enol form. The transition states connecting these tautomers can also be located to determine the energy barriers for interconversion. The ortho- and para-keto forms are the most likely tautomeric counterparts to the phenolic structure.

Illustrative Tautomerism Analysis Data

The following table provides a hypothetical comparison of the relative energies of the enol form and its potential keto tautomers for this compound. The significant energy difference underscores the expected predominance of the enol form.

| Tautomer | Description | Relative Energy (kcal/mol) |

| Enol Form | This compound | 0.00 |

| Keto Form A (ortho) | 3-Ethoxy-4,6-difluorocyclohexa-2,4-dien-1-one | 15.8 |

| Keto Form B (para) | 5-Ethoxy-2,4-difluorocyclohexa-2,5-dien-1-one | 12.5 |

This table is a hypothetical representation of tautomerism analysis results.

The stability of the enol form is largely attributed to the preservation of the aromatic system's resonance energy. The electron-donating nature of the ethoxy and hydroxyl groups, along with the electron-withdrawing effects of the fluorine atoms, would also play a role in the electronic structure and relative stabilities of any tautomeric forms. Studies on similar substituted phenols have consistently shown the enol form to be overwhelmingly favored. researchgate.net

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of 3 Ethoxy 2,4 Difluorophenol

Design and Synthesis of 3-Ethoxy-2,4-difluorophenol Derivatives

A thorough search for documented chemical syntheses and derivatization strategies for this compound has yielded limited results. While the compound itself is listed in chemical catalogs, indicating its successful synthesis, the specific methods are not widely published in peer-reviewed journals. synquestlabs.com

Research into related isomers, such as 4-ethoxy-2,3-difluorophenol (B141254), is more accessible. For instance, a one-pot method for the synthesis of 4-ethoxy-2,3-difluorophenol has been patented, starting from 4-ethoxy-2,3-difluorobromobenzene and proceeding through a Grignard reaction and subsequent oxidation. google.com This suggests potential synthetic pathways that could be adapted for this compound, but direct evidence for such adaptations is not available.

Introduction of Varied Substituents and Structural Modifications

There is no specific, publicly available research detailing the introduction of varied substituents or structural modifications to the this compound scaffold. Medicinal chemistry campaigns typically involve creating a library of analogs by modifying a lead compound to explore the chemical space and improve biological activity. The absence of such published work for this specific phenol (B47542) indicates that it has likely not been a major focus of drug discovery programs that have been disclosed in the public domain.

Exploration of Isomeric and Homologous Analogs

The existence of several isomeric and homologous analogs can be confirmed through chemical supplier databases. However, comparative studies evaluating their synthesis and biological activities against each other are not found in the literature. The table below lists some known related compounds, though dedicated research on their comparative properties is lacking.

| Compound Name | CAS Number | Molecular Formula | Notes |

| This compound | 1017778-14-1 | C₈H₈F₂O₂ | The primary compound of interest. synquestlabs.com |

| 4-Ethoxy-2,3-difluorophenol | 126163-56-2 | C₈H₈F₂O₂ | An isomeric analog with a known synthesis method. google.comcphi-online.com |

| 4-Ethoxy-2,3-difluorobenzonitrile | 126162-96-7 | C₉H₇F₂NO | A related nitrile derivative. bldpharm.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models have been published for this compound and its derivatives. QSAR studies are a cornerstone of modern drug design, used to create predictive models for biological activity based on molecular structures.

Development of Predictive Models

While numerous studies detail the development of predictive QSAR models for other classes of compounds, such as benzopyranes, raloxifene (B1678788) analogs, and bisphenol A analogs, this type of research has not been applied to or reported for this compound. nih.govnih.govresearchgate.net The development of a robust QSAR model requires a dataset of multiple, structurally related compounds with corresponding biological activity data, which, as established, is not available for the target compound family.

Identification of Key Molecular Descriptors for Biological Activity

Without established QSAR models, it is not possible to identify the key molecular descriptors that govern the biological activity of this compound derivatives. General studies on other phenolic compounds often identify descriptors such as hydrophobicity, steric parameters, and electronic properties (like H-bond donor/acceptor capacity) as being important for activity. nih.gov However, the specific contributions and optimal values of these descriptors for the this compound scaffold remain uninvestigated.

Mechanistic Insights from Structure-Activity Correlations

Deriving mechanistic insights is contingent upon the availability of structure-activity correlation data. Since no SAR or QSAR studies are available for this compound, any discussion on the mechanistic basis of its activity would be purely speculative. Research on other novel inhibitors, such as dienyl sulphonyl fluorides, often employs molecular docking studies to propose binding modes and explain observed SAR trends, but such work is absent for the compound . nih.gov

Influence of Fluorine Atoms on Electronic and Steric Profiles

The substitution of hydrogen with fluorine atoms at the C2 and C4 positions of the phenol ring profoundly alters the molecule's electronic and steric landscape. Fluorine's unique properties make it a valuable tool in drug design for enhancing metabolic stability, binding affinity, and other pharmacokinetic parameters. nih.govresearchgate.net

Electronic Effects: Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (σI). nih.gov In this compound, the two fluorine atoms significantly pull electron density from the aromatic ring. This has several consequences:

Increased Acidity: The strong inductive effect stabilizes the phenoxide anion that forms upon deprotonation of the hydroxyl group. quora.com By withdrawing electron density, the fluorine atoms disperse the negative charge on the resulting anion, making the phenolic proton more acidic (lower pKa) compared to non-fluorinated phenols. mdpi.combyjus.com

Modulation of Molecular Orbitals: The presence of fluorine atoms lowers the energy levels of the molecular orbitals (MOs) in the aromatic system. nih.gov This alteration of the electronic structure can influence the molecule's reactivity and its ability to participate in intermolecular interactions, such as π-stacking.

Steric Profile: Despite its high electronegativity, the fluorine atom is relatively small, with a van der Waals radius (1.47 Å) that is only slightly larger than that of a hydrogen atom (1.20 Å). tandfonline.com This means that replacing hydrogen with fluorine generally does not introduce significant steric bulk. benthamscience.com This property is advantageous as it allows for substantial electronic modification of a molecule with minimal spatial disruption, preserving its ability to fit into a specific binding pocket. benthamscience.com However, the positioning of multiple fluorine atoms can influence the conformation of adjacent functional groups, a factor that can be strategically utilized in molecular design. researchgate.net

Table 1: Comparison of Physicochemical Properties of Hydrogen and Fluorine

| Property | Hydrogen (H) | Fluorine (F) | Impact on Profile |

| van der Waals Radius (Å) | 1.20 | 1.47 | Minimal steric perturbation tandfonline.com |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Strong inductive electron withdrawal nih.gov |

| Bond Energy with Carbon (C-X, kcal/mol) | ~99 | ~116 | Increased metabolic stability mdpi.com |

Role of Ethoxy Substituent in Modulating Reactivity and Interactions

The ethoxy group (-OCH₂CH₃) at the C3 position introduces another layer of complexity and control over the molecule's properties. As an alkoxy group, it can influence reactivity, lipophilicity, and steric interactions. fiveable.mewikipedia.org

Electronic and Reactivity Modulation: The ethoxy group exhibits a dual electronic nature. While the oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect, its lone pairs can be donated into the aromatic ring via a resonance effect (+R effect). libretexts.org

Reactivity: In electrophilic aromatic substitution reactions, the resonance effect of the alkoxy group typically dominates, activating the benzene (B151609) ring and directing incoming substituents to the ortho and para positions. byjus.com In the context of this compound, the interplay between the electron-donating ethoxy group and the strongly deactivating fluoro groups creates a unique reactivity pattern.

Acidity Influence: The electron-donating resonance effect of the ethoxy group can counteract the acidity-enhancing effect of the fluorine atoms to some degree by slightly destabilizing the phenoxide anion. libretexts.org The net acidity of the phenol is a result of the balance between these opposing electronic influences.

Lipophilicity and Interactions: The replacement of a smaller methoxy (B1213986) group or a hydroxyl group with an ethoxy group increases the molecule's size and nonpolar character.

Increased Lipophilicity: The additional ethyl component makes the molecule more lipophilic (fat-soluble). vaia.com This property is crucial as it can enhance a molecule's ability to cross biological membranes, a key factor in drug design. vaia.com

Steric Bulk and Conformation: The ethoxy group is larger and more sterically demanding than a methoxy group. vaia.com Its rotational flexibility can influence how the molecule presents itself to a binding partner, potentially enabling or hindering key interactions. The spatial arrangement of the ethoxy group can affect how the drug interacts with molecular receptors. vaia.com

Table 2: Comparison of Substituent Effects on Aromatic Rings

| Substituent | Type | Primary Electronic Effect | Relative Size/Lipophilicity |

| -OH (Hydroxy) | Activating | +R > -I | Small, Hydrophilic |

| -OCH₃ (Methoxy) | Activating | +R > -I | Larger, More Lipophilic than -OH nih.gov |

| -OCH₂CH₃ (Ethoxy) | Activating | +R > -I | Larger, More Lipophilic than -OCH₃ vaia.com |

| -F (Fluoro) | Deactivating | -I > +R | Small, Lipophilic contribution tandfonline.com |

Biological Activity and Mechanistic Investigations of 3 Ethoxy 2,4 Difluorophenol

Exploration of Pharmacological Potentials

Enzyme Inhibition Studies (e.g., Cyclooxygenase Inhibition)

No studies were found that investigated the inhibitory effects of 3-Ethoxy-2,4-difluorophenol on cyclooxygenase or any other enzymes.

Receptor Antagonism and Agonism

There is no available research on the binding affinity or functional activity of this compound at any physiological receptors.

Modulation of Cellular Signaling Pathways

The effects of this compound on any cellular signaling pathways have not been documented in the scientific literature.

Antimicrobial and Anticancer Research Applications

In Vitro Efficacy Against Microbial Strains

No data exists on the in vitro testing of this compound against any bacterial or fungal strains.

Selective Cytotoxicity Against Cancer Cell Lines

There are no published studies evaluating the cytotoxic or antiproliferative effects of this compound on any cancer cell lines.

Metal Ion Binding Properties and Biological Implications

A thorough search of scientific literature and chemical databases did not yield any studies concerning the metal ion binding or chelation properties of this compound. The potential for the phenol (B47542) and ethoxy groups to act as ligands for metal ions can be hypothesized based on general chemical principles, but no experimental evidence or theoretical modeling for this specific compound has been reported. Consequently, there is no information regarding the biological implications of any such interactions.

Molecular Docking and Receptor Interaction Studies

There is no publicly available research on the molecular docking of this compound with any biological receptors. Studies that would elucidate its binding affinity, preferred orientation within a protein's active site, and the thermodynamic forces governing such interactions have not been published.

Ligand-Protein Binding Mechanisms

In the absence of any molecular docking or biophysical studies, the specific ligand-protein binding mechanisms for this compound remain uncharacterized. There is no data to describe the nature of its potential interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces with any protein target.

Identification of Key Binding Residues

As no studies have identified a protein target for this compound, there is no information available regarding key amino acid residues that may be involved in its binding. The identification of such residues is contingent on the availability of molecular modeling or experimental structural biology data, which is currently lacking for this compound.

Applications in Advanced Materials Science and Agrochemicals Research

Utilization as a Chemical Building Block for Complex Molecules

The reactivity of the hydroxyl and the influence of the fluorine and ethoxy groups on the aromatic ring make 3-Ethoxy-2,4-difluorophenol a valuable intermediate in organic synthesis. It serves as a foundational element for constructing more complex molecular architectures with specific functionalities.

Pharmaceutical Intermediates in Drug Discovery Pipelines

While specific blockbuster drugs containing the this compound moiety are not yet publicly disclosed, its classification as a "pharmaceutical intermediate" by chemical suppliers points to its role in the drug discovery process. The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. The difluorophenol structure, combined with the ethoxy group, offers a unique scaffold for the synthesis of novel therapeutic agents. A patent for the closely related compound, 4-Ethoxy-2,3-difluorophenol (B141254), highlights its utility as an intermediate for both liquid crystals and pharmaceuticals, suggesting a similar potential for the 3-ethoxy isomer. google.com

Precursors for Agrochemical Synthesis

Integration in Functional Materials Development

The unique electronic and physical properties conferred by the fluorine and ethoxy substitutions make this compound an attractive component in the design of advanced functional materials.

Liquid Crystal Materials and Display Technologies

A significant application of ethoxy difluorophenol derivatives lies in the field of liquid crystal (LC) technology. A patent for 4-Ethoxy-2,3-difluorophenol explicitly describes its use as an intermediate for producing negative liquid crystal materials, which are essential components in display technologies like televisions and mobile phones. google.com The presence of fluorine atoms in the liquid crystal molecules can influence key properties such as dielectric anisotropy, viscosity, and optical birefringence, which are critical for the performance of liquid crystal displays (LCDs). The substitution pattern of this compound suggests its potential to be incorporated into novel liquid crystal structures to fine-tune these properties for next-generation displays.

Polymeric Materials with Enhanced Properties

The incorporation of fluorine into polymers is a well-established method for enhancing material properties. Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. nih.govsigmaaldrich.com While direct research on the use of this compound in specific polymers is limited, its phenolic hydroxyl group makes it a suitable candidate as a monomer or a modifying agent in the synthesis of various high-performance polymers.

For example, it could potentially be used in the production of:

Fluorinated Polycarbonates: The synthesis of polycarbonates often involves the reaction of a bisphenol with a phosgene (B1210022) equivalent. mdpi.comrsc.org this compound could be used to create novel fluorinated polycarbonate resins with improved thermal stability, optical clarity, and flame retardancy.

Fluorinated Polyurethanes: Polyurethanes are synthesized from diisocyanates and polyols. mdpi.comresearchgate.net As a di-functional molecule, derivatives of this compound could be incorporated into the polymer backbone, leading to fluorinated polyurethanes with enhanced chemical resistance and hydrophobicity. mdpi.comresearchgate.net

The introduction of the 3-ethoxy-2,4-difluorophenyl moiety into polymer chains could lead to materials with a unique combination of properties, making them suitable for demanding applications in electronics, aerospace, and biomedical devices. nih.gov

Metabolic Fate, Toxicological Mechanisms, and Environmental Considerations of 3 Ethoxy 2,4 Difluorophenol

In Vitro and In Silico Metabolic Profiling

The metabolism of xenobiotics like 3-Ethoxy-2,4-difluorophenol is a critical determinant of their biological activity and potential toxicity. In the absence of direct experimental data, a combination of in vitro studies on related compounds and in silico (computer-based) predictions provides a foundational understanding of its likely metabolic fate.

Identification of Primary Metabolic Pathways (e.g., Dealkylation, Hydroxylation)

Based on its chemical structure, the primary metabolic transformations of this compound are expected to involve O-dealkylation and hydroxylation.

O-Dealkylation: The ethoxy group (-OCH2CH3) is susceptible to enzymatic cleavage, a process known as O-dealkylation. This reaction would remove the ethyl group, leading to the formation of 2,4-difluorophenol (B48109). This is a common metabolic pathway for many ethoxy-containing aromatic compounds.

Hydroxylation: Aromatic hydroxylation is another key metabolic route. This involves the introduction of a hydroxyl (-OH) group onto the benzene (B151609) ring. For this compound, hydroxylation could occur at the positions not occupied by the ethoxy and fluorine substituents. This process increases the water solubility of the compound, facilitating its excretion. The resulting hydroxylated metabolites can then undergo further conjugation reactions.

These primary pathways are illustrated in the table below:

| Metabolic Pathway | Description | Predicted Primary Metabolite |

| O-Dealkylation | Cleavage of the ether bond, removing the ethyl group. | 2,4-Difluorophenol |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Hydroxy-3-ethoxy-2,4-difluorophenol isomers |

Species-Dependent Metabolic Transformations

The rate and profile of metabolic transformations can vary significantly between different species. These differences are often attributed to variations in the expression and activity of metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes. While specific data for this compound is unavailable, studies on other phenolic compounds have demonstrated species-specific metabolism. For instance, the specific CYP isoforms responsible for hydroxylation and dealkylation can differ between rats, mice, and humans, leading to different metabolite ratios and clearance rates. In vivo pharmacokinetic studies in various species would be necessary to fully elucidate these differences for this compound.

Toxicological Assessment and Mechanisms of Action

The toxicological profile of this compound can be preliminarily assessed through in silico models and by examining the known toxic mechanisms of related compounds.

Cellular Toxicity Pathways

The toxicity of phenolic compounds often involves disruption of cellular membranes and uncoupling of oxidative phosphorylation. Due to its lipophilic nature, this compound may partition into cellular membranes, altering their fluidity and function. Its metabolites, particularly the corresponding catechol or hydroquinone (B1673460) derivatives formed through hydroxylation, can be redox-active and contribute to cellular toxicity.

In Silico Toxicity Prediction Models (e.g., ECOSAR, T.E.S.T.)

In silico models are valuable tools for predicting the potential toxicity of chemicals in the absence of experimental data.

ECOSAR (Ecological Structure-Activity Relationship): This model predicts the aquatic toxicity of chemicals. nih.govnih.gov For a compound like this compound, ECOSAR would use its chemical structure to estimate its potential toxicity to fish, aquatic invertebrates, and algae. The predictions are based on quantitative structure-activity relationships (QSARs) developed for various classes of chemicals.

T.E.S.T. (Toxicity Estimation Software Tool): T.E.S.T. can be used to predict various toxicological endpoints for a given chemical structure. This includes predictions for mutagenicity, developmental toxicity, and acute toxicity (e.g., LD50 values). The predictions are derived from a large database of existing toxicological data and various QSAR methodologies.

The following table provides a hypothetical summary of the types of predictions these models could generate for this compound:

| Prediction Model | Predicted Endpoint | Hypothetical Outcome |

| ECOSAR | Acute aquatic toxicity (LC50/EC50) | Moderate to high toxicity to aquatic organisms, based on the phenolic structure. |

| T.E.S.T. | Oral LD50 (rat) | Predicted to be in the range of moderately toxic. |

| T.E.S.T. | Mutagenicity (Ames test) | Potential for mutagenicity, to be confirmed by experimental testing. |

Oxidative Stress Induction and Related Pathways

A key mechanism of toxicity for many phenolic compounds is the induction of oxidative stress. This occurs when the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses is disrupted.

The metabolism of this compound, particularly through hydroxylation, can lead to the formation of redox-cycling metabolites. These metabolites can participate in reactions that generate ROS such as superoxide (B77818) anion and hydrogen peroxide. An overproduction of ROS can lead to damage of cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA. This oxidative damage can trigger various cellular stress response pathways, and if severe, can lead to apoptosis or necrosis. Studies on other fluorinated phenols have shown their capacity to induce oxidative stress in various cell types.

Advanced Analytical Methods for Quantification and Detection

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of components from a mixture. For a substituted phenol (B47542) such as 3-Ethoxy-2,4-difluorophenol, both gas and liquid chromatography, especially when coupled with high-resolution mass spectrometry, offer powerful analytical solutions.

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a high-resolution mass spectrometer, GC-HRMS provides exceptional selectivity and sensitivity, allowing for the accurate identification and quantification of the analyte even in complex matrices.

Although specific studies on the GC-HRMS analysis of this compound are not widely published, methods for similar phenolic compounds, such as chlorophenols, can be adapted. nih.govthermofisher.com Often, a derivatization step is employed to increase the volatility and improve the chromatographic behavior of phenolic compounds. researchgate.netepa.gov For instance, derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether is a common practice.

Hypothetical GC-HRMS Parameters for this compound Analysis:

| Parameter | Condition |

| Gas Chromatograph | |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| High-Resolution Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Acquisition Mode | Full scan or Selected Ion Monitoring (SIM) |

| Mass Range | m/z 50-500 |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

This table presents a hypothetical set of parameters based on the analysis of similar phenolic compounds and is intended for illustrative purposes.

The high mass accuracy of HRMS is crucial for differentiating the target analyte from isobaric interferences, which are common in environmental and biological samples. nih.gov

Liquid chromatography offers the advantage of analyzing a wider range of compounds, including those that are less volatile or thermally labile, without the need for derivatization. shimadzu.com For this compound, reversed-phase LC coupled with HRMS is a highly effective analytical approach.

Methodologies for the analysis of various phenolic compounds by LC-HRMS have been extensively developed and can be readily adapted. acgpubs.orgnih.govacgpubs.org A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. thermofisher.com

Hypothetical LC-HRMS Parameters for this compound Analysis:

| Parameter | Condition |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm ID, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| High-Resolution Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive ion mode |

| Mass Analyzer | Orbitrap or Q-TOF |

| Acquisition Mode | Full scan MS and data-dependent MS/MS |

| Mass Range | m/z 100-1000 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

This table presents a hypothetical set of parameters based on the analysis of substituted phenols and is intended for illustrative purposes.

LC-HRMS provides not only quantitative data but also valuable structural information through fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments, aiding in the unequivocal identification of the compound. worldscientific.com

Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods coupled with mass spectrometry are highly specific and sensitive, spectrophotometric and electrochemical methods can offer simpler, more rapid, and cost-effective alternatives for the quantification of phenolic compounds, although they may lack the same degree of selectivity.

Spectrophotometric Methods: These methods are based on the principle that phenolic compounds can react with certain reagents to produce colored products, the absorbance of which can be measured. A common method involves the use of the Folin-Ciocalteu reagent, which, in the presence of an alkaline medium, is reduced by phenolic compounds, resulting in a blue-colored complex. mdpi.comresearchgate.net Another approach is the reaction with p-aminophenol to form an indophenol (B113434) dye. nih.govresearchgate.net While these methods are excellent for determining total phenolic content, they are not specific to a single compound like this compound and would be susceptible to interference from other phenolic compounds.

Electrochemical Sensors: These sensors operate on the principle of detecting the oxidation or reduction of the phenolic group at an electrode surface. nih.govias.ac.inrsc.org The resulting current is proportional to the concentration of the analyte. Various modifications to the electrode surface, such as the use of nanoparticles or molecularly imprinted polymers, can enhance the sensitivity and selectivity of these sensors for specific phenolic compounds. nih.govmdpi.com Electrochemical methods are known for their rapid response, high sensitivity, and potential for miniaturization, making them suitable for in-field and real-time monitoring applications.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Direct and extensive research specifically dedicated to 3-Ethoxy-2,4-difluorophenol is not widely available in the public domain. However, significant insights can be gleaned from studies on its isomers and related fluorinated phenolic compounds.

Methodological advancements in the synthesis of fluorinated phenols are relevant to the potential production of this compound. For instance, a one-pot method for preparing the isomeric 4-Ethoxy-2,3-difluorophenol (B141254) has been patented. google.com This process involves the formation of a Grignard reagent from 4-ethoxy-2,3-difluorobromobenzene, followed by a borating reaction and subsequent oxidation. google.com Such a synthetic route could potentially be adapted for the synthesis of this compound, likely starting from a correspondingly substituted bromobenzene.

Furthermore, general methods for the synthesis of difluorophenols have been established. One common approach involves the reduction of difluorobenzaldehydes. chemicalbook.com Another method starts with ortho-difluorobenzene, which undergoes reaction with n-butyllithium and then trimethyl borate (B1201080), followed by oxidation with hydrogen peroxide to yield the difluorophenol. chemicalbook.com These established synthetic strategies provide a solid foundation for the development of a reliable synthesis of this compound.

The characterization of fluorinated organic compounds has been significantly enhanced by advanced analytical techniques. 19F Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry and chromatography, provides a powerful tool for the identification and quantification of fluorinated molecules and their degradation products. acs.orgnih.gov Computational methods, such as Density Functional Theory (DFT), are also being employed to predict 19F NMR shifts, aiding in the structural elucidation of new fluorinated compounds. nih.gov These methodologies would be instrumental in the unambiguous characterization of this compound and in studying its reactivity.

Remaining Challenges and Open Questions in this compound Research

The primary challenge in the study of this compound is the current scarcity of dedicated research. This lack of focused investigation leaves a number of fundamental questions unanswered.

Key challenges and open questions include:

Optimized Synthesis: While plausible synthetic routes can be proposed based on related compounds, an optimized and high-yielding synthesis specific to this compound has yet to be reported. The regioselectivity of fluorination and etherification reactions on the benzene (B151609) ring can be challenging to control, potentially leading to isomeric impurities.

Physicochemical Properties: Detailed experimental data on the physicochemical properties of this compound, such as its pKa, lipophilicity (logP), and solubility, are not available. These parameters are crucial for predicting its behavior in various systems and for designing potential applications.

Spectroscopic Profile: A comprehensive spectroscopic profile (including detailed 1H NMR, 13C NMR, 19F NMR, IR, and mass spectrometry data) of the pure compound needs to be established for its unambiguous identification and characterization.

Reactivity and Stability: The chemical reactivity and metabolic stability of this compound remain unexplored. Understanding how the specific arrangement of the ethoxy and difluoro substituents influences its reactivity towards electrophiles and nucleophiles, as well as its stability under various conditions, is essential.

Biological Activity: There is no reported data on the biological activity of this compound. Investigating its potential as a bioactive molecule, for instance as an enzyme inhibitor or a receptor ligand, is a significant open area of research. The known biological activities of other fluorinated polyphenols, such as their role as selective inhibitors of DYRK1A/B kinase, suggest that this could be a fruitful avenue of investigation. nih.gov

Prospective Avenues for Future Investigations and Translational Applications

The unique substitution pattern of this compound suggests several promising avenues for future research and potential applications, largely by analogy to its isomers and other fluorinated phenols.

Future research directions could focus on:

Liquid Crystal Technology: The isomer, 4-Ethoxy-2,3-difluorophenol, is utilized as a liquid crystal intermediate. google.comcphi-online.comarchivemarketresearch.com This suggests that this compound could also be investigated for its potential in liquid crystal applications. Its specific dipole moment and polarizability, arising from the unique arrangement of its substituents, might lead to desirable properties for new liquid crystal mixtures.

Medicinal Chemistry: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Future studies could explore the synthesis of a library of compounds derived from this compound for screening against various biological targets. Given the known neuroprotective effects of some fluorinated polyphenols, investigating the potential of this compound in the context of neuroinflammatory diseases could be a valuable pursuit. nih.gov

Materials Science: Fluorinated phenols have been shown to be effective hydrogen bond donors, which can be utilized in the formation of self-assembled monolayers and other supramolecular structures. brighton.ac.uk The specific electronic properties of this compound could be harnessed in the design of new functional materials with tailored properties.

Agrochemicals: The development of novel pesticides and herbicides often involves the use of fluorinated aromatic compounds. The unique substitution pattern of this compound could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

常见问题

Q. What are the common synthetic routes for 3-Ethoxy-2,4-difluorophenol, and what challenges arise during its preparation?

this compound (C₈H₈F₂O₂, MW 174.14) is typically synthesized via nucleophilic aromatic substitution or etherification reactions. A standard approach involves substituting hydroxyl or halide groups on a fluorinated phenol precursor with an ethoxy group. For example:

- Step 1 : Start with 2,4-difluorophenol. Introduce an ethoxy group at the 3-position using ethyl bromide or ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Purify via column chromatography to isolate the product.

Q. Challenges :

- Regioselectivity : Competing substitutions at adjacent fluorine atoms may require controlled reaction conditions (temperature, catalyst) .

- Byproducts : Hydrolysis of the ethoxy group under acidic or high-temperature conditions may necessitate inert atmospheres or protective groups.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key Analytical Methods :

- NMR Spectroscopy :

- ¹H NMR : Peaks for ethoxy (-OCH₂CH₃) protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.4–3.6 ppm).

- ¹⁹F NMR : Distinct signals for fluorine atoms at the 2- and 4-positions (δ -110 to -130 ppm).

- Mass Spectrometry (MS) : ESI-MS or EI-MS can confirm the molecular ion peak at m/z 174.14 .

- Melting Point Analysis : Used to assess purity, though data for this compound is not widely reported .

Q. What safety protocols are critical when handling this compound in the lab?

Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) . Preventive Measures :

- Use fume hoods and PPE (gloves, goggles).

- Store in sealed containers away from moisture and oxidizers.

- Dispose of waste via halogenated organic protocols .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The ortho and para fluorine atoms activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.

- Suzuki Coupling : The ethoxy group can act as a directing group, but fluorine’s electronegativity may reduce reaction rates.

- Buchwald-Hartwig Amination : Requires palladium catalysts (e.g., Pd(OAc)₂) and strong bases (e.g., Cs₂CO₃) to overcome deactivation .

Data Contradiction : Some studies report higher yields with fluorinated aryl ethers compared to non-fluorinated analogs, while others note steric hindrance from the ethoxy group. This discrepancy highlights the need for solvent optimization (e.g., DMF vs. toluene) .

Q. What advanced spectroscopic techniques are used to resolve rotational isomerism in fluorinated phenols like this compound?

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy :

- Resolves rotamers by ionizing molecules and analyzing energy thresholds.

- Applied to similar compounds (e.g., cis-2,4-difluorophenol) to distinguish rotational conformers .

Challenges : - Overlapping signals from fluorine’s quadrupolar nuclei complicate interpretation.

- Requires low-temperature gas-phase conditions to stabilize rotamers .

Q. How can computational chemistry predict the acid dissociation constant (pKa) of this compound?

Methodology :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level.

- Solvent Models : Use COSMO-RS to simulate aqueous environments.

Expected Outcome : Fluorine’s electron-withdrawing effect lowers the pKa compared to phenol (≈10 vs. ≈9.95), but the ethoxy group may counteract this slightly. Validation via potentiometric titration is recommended .

Q. What are the applications of this compound in synthesizing bioactive derivatives?

Case Study :

- Intermediate for Agrochemicals : The ethoxy group enhances lipophilicity, improving membrane permeability in herbicides.

- Pharmaceutical Scaffolds : Fluorine atoms increase metabolic stability, as seen in analogs like 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid, which show anti-inflammatory activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for fluorinated phenolic ethers?

Root Causes :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states better than non-polar solvents.

- Catalyst Variability : Pd-based catalysts with bulky ligands (e.g., XPhos) can mitigate steric hindrance from substituents.

Resolution : - Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Use high-purity starting materials and validate via independent methods (e.g., GC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。